



# Application Notes and Protocols for Tizaterkib (ATG-017) in Combination with Pembrolizumab

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tizaterkib |           |
| Cat. No.:            | B605742    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for research purposes only and are based on the synthesis of publicly available preclinical and clinical data. There is no direct clinical trial data available for the combination of **Tizaterkib** (ATG-017) and pembrolizumab. The protocol described is a hypothetical construct based on studies of **Tizaterkib** with the PD-1 inhibitor nivolumab and general guidelines for pembrolizumab combination therapies.

### Introduction

**Tizaterkib** (ATG-017) is an orally administered, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It targets the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][2] Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), pembrolizumab restores the immune system's ability to recognize and attack cancer cells.[3][4][5]

The combination of an ERK inhibitor like **Tizaterkib** with a PD-1 inhibitor such as pembrolizumab is based on a strong preclinical rationale. Inhibition of the MAPK pathway has been shown to modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.[1][6] Preclinical studies have demonstrated that the combination



of an ERK1/2 inhibitor with an immune checkpoint inhibitor can work synergistically to improve anti-tumor efficacy, particularly in models resistant to immune checkpoint inhibitors alone.[7][8]

This document provides a detailed overview of the proposed administration of **Tizaterkib** in combination with pembrolizumab, including signaling pathways, experimental protocols, and relevant clinical data from analogous studies.

# Signaling Pathways Tizaterkib (ATG-017) Mechanism of Action

**Tizaterkib** inhibits ERK1 and ERK2, key components of the MAPK/ERK signaling cascade. This pathway is often activated by mutations in upstream proteins like RAS and RAF. By blocking ERK1/2, **Tizaterkib** prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.





Click to download full resolution via product page

Caption: Tizaterkib inhibits the MAPK/ERK signaling pathway.



### **Pembrolizumab Mechanism of Action**

Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells. This blockade prevents the deactivation of T-cells, thereby enabling them to mount an antitumor immune response.



Click to download full resolution via product page

Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.

## **Quantitative Data Summary**

The following tables summarize key data from the ERASER clinical trial (NCT04305249), which investigated **Tizaterkib** (ATG-017) as a monotherapy and in combination with nivolumab. This data is presented as an analogue for the proposed **Tizaterkib** and pembrolizumab combination.



Table 1: Tizaterkib (ATG-017) Monotherapy Dose

| <b>Escalation and MTD</b> | _    |        |     |                        |
|---------------------------|------|--------|-----|------------------------|
| ESCAIAHOH AHU WITD        |      | Intion | 200 | $\mathbf{R}\mathbf{A}$ |
|                           | ESUA | Iauvii | anu |                        |

| ESCAIATION AND IN ID                                                                                              |                    |                                                          |                                 |  |  |  |  |
|-------------------------------------------------------------------------------------------------------------------|--------------------|----------------------------------------------------------|---------------------------------|--|--|--|--|
| Dose Level                                                                                                        | Number of Patients | Dose-Limiting<br>Toxicities (DLTs)                       | Maximum Tolerated<br>Dose (MTD) |  |  |  |  |
| 5 mg QD                                                                                                           | 1                  | 0                                                        | Not Reached                     |  |  |  |  |
| 5 mg BID                                                                                                          | 3                  | 0                                                        | Not Reached                     |  |  |  |  |
| 10 mg BID                                                                                                         | 3                  | 0                                                        | Not Reached                     |  |  |  |  |
| 20 mg BID                                                                                                         | 7                  | 0                                                        | 20 mg BID                       |  |  |  |  |
| 30 mg BID                                                                                                         | 4                  | 2 (Grade 3 acneiform dermatitis, Grade 2 blurred vision) | Exceeded                        |  |  |  |  |
| 40 mg BID                                                                                                         | 3                  | 2 (Grade 3 diarrhea,<br>Grade 3 retinopathy)             | Exceeded                        |  |  |  |  |
| Data from the first-in-human, dose-escalation phase 1 study of ATG-017 in patients with advanced solid tumors.[9] |                    |                                                          |                                 |  |  |  |  |

Table 2: Proposed Dosing for Tizaterkib (ATG-017) and Pembrolizumab Combination



| Drug                                                                                                                                                 | Dose                                        | Route            | Frequency                         | Cycle                         |
|------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|------------------|-----------------------------------|-------------------------------|
| Tizaterkib (ATG-<br>017)                                                                                                                             | Starting at 5 mg,<br>escalating to 20<br>mg | Oral             | Twice Daily (BID)                 | Continuous (28-<br>day cycle) |
| Pembrolizumab                                                                                                                                        | 200 mg or 400<br>mg                         | Intravenous (IV) | Every 3 weeks or<br>Every 6 weeks | 28-day cycle                  |
| Tizaterkib dosing is based on the ERASER trial with nivolumab.  [7] Pembrolizumab dosing is based on standard combination therapy guidelines.[4][10] |                                             |                  |                                   |                               |

## **Experimental Protocols**

The following protocols are hypothetical and intended for preclinical or early-phase clinical research settings. Strict adherence to institutional guidelines, ethical approvals, and regulatory requirements is mandatory.

## **Patient Selection Criteria (Hypothetical)**

- Inclusion Criteria:
  - Histologically confirmed advanced or metastatic solid tumors refractory to standard therapies.
  - Documented activating alteration in the RAS-MAPK pathway.
  - Measurable disease as per RECIST v1.1.
  - ECOG performance status of 0 or 1.



- Adequate organ function.
- Exclusion Criteria:
  - Prior treatment with an ERK1/2 inhibitor.
  - Active central nervous system (CNS) metastases.
  - Active autoimmune disease or medical conditions requiring immunosuppression.

## **Drug Preparation and Administration**

Tizaterkib (ATG-017):

- Administered orally twice daily (approximately 12 hours apart).
- Should be taken on an empty stomach (no food or drink other than water for 2 hours before and 1 hour after administration).[11]
- Dose escalation should follow a 3+3 design, starting at 5 mg BID.

#### Pembrolizumab:

- Administered as an intravenous infusion.
- The recommended dose is 200 mg every 3 weeks or 400 mg every 6 weeks.[4]
- The infusion should be administered over 30 minutes.[12][13]
- When given on the same day as other therapies, pembrolizumab should be administered first.[4][14]
- Dilute in 0.9% sodium chloride.[13]

## **Monitoring and Safety**

 Monitor for treatment-emergent adverse events (TEAEs), with a focus on known toxicities of ERK inhibitors (gastrointestinal, skin, and ocular events) and immune-related adverse events (irAEs) from pembrolizumab.



- Toxicity will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
- · Regularly assess vital signs, hematology, and blood chemistry.
- Evaluate liver enzymes, creatinine, and thyroid function at baseline and periodically during treatment.

# Visualizations Proposed Experimental Workflow



Click to download full resolution via product page

Caption: Proposed workflow for a clinical study of **Tizaterkib** and Pembrolizumab.

## **Logical Relationship of Combined Anti-Tumor Effect**





Click to download full resolution via product page

Caption: Synergistic anti-tumor activity of **Tizaterkib** and Pembrolizumab.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]







- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antengene doses first US patient in ATG-017 with nivolumab combination trial Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Newsroom [antengene.com]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. ERASER Victorian Cancer Trials Link [trials.cancervic.org.au]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Pembrolizumab Dosage Guide + Max Dose, Adjustments Drugs.com [drugs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Tizaterkib (ATG-017) in Combination with Pembrolizumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605742#tizaterkib-atg-017-administration-in-combination-with-pembrolizumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com